molecular formula C10H13ClN2S B6299163 3-(2-Amino-ethylsulfanylmethyl)-benzonitrile;  hydrochloride CAS No. 2368871-84-3

3-(2-Amino-ethylsulfanylmethyl)-benzonitrile; hydrochloride

Cat. No. B6299163
CAS RN: 2368871-84-3
M. Wt: 228.74 g/mol
InChI Key: WSZMWNBMOPWPIQ-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 2-aminothiazoles and 2-amino-4H-pyran-3-carbonitriles , are significant in medicinal chemistry. They are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions. For instance, 2-amino-4H-pyran-3-carbonitriles are synthesized through the reaction of aldehydes or isatin with malononitrile and β-ketoesters .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques like FTIR and NMR .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often influenced by the choice of reaction conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, density, and melting point are typically determined experimentally .

Mechanism of Action

The mechanism of action of these compounds in biological systems can vary widely, depending on their specific structure and the target they interact with .

Safety and Hazards

Safety and hazards associated with similar compounds are typically evaluated based on their potential for skin and eye irritation, as well as their potential toxicity if inhaled or ingested .

Future Directions

The future directions in the study of these compounds often involve the development of new synthetic methods and the exploration of their potential therapeutic applications .

properties

IUPAC Name

3-(2-aminoethylsulfanylmethyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S.ClH/c11-4-5-13-8-10-3-1-2-9(6-10)7-12;/h1-3,6H,4-5,8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZMWNBMOPWPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CSCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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